O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(11-9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNXNIPCZOSXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728132 | |
| Record name | O-[1-(6-Chloropyridin-3-yl)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918311-18-9 | |
| Record name | O-[1-(6-Chloropyridin-3-yl)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation of Chemical Reactivity and Transformation Pathways of O 1 6 Chloropyridin 3 Yl Ethyl Hydroxylamine
Mechanistic Studies of Rearrangement Reactions Involving the N-O Bond
The nitrogen-oxygen single bond in hydroxylamines is relatively weak and susceptible to cleavage, making it a focal point for various rearrangement reactions. thieme-connect.denih.gov These transformations are often driven by thermal energy or catalytic activation and can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Exploration of Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions wherein a sigma-bonded substituent migrates across a π-electron system. openochem.org While rsc.orgrsc.org-sigmatropic rearrangements are common in N,O-diarylhydroxylamines, the structural attributes of O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine make analogous concerted pathways less probable. rsc.org However, under specific conditions, other sigmatropic shifts could be envisaged. For instance, a thieme-connect.dersc.org-sigmatropic rearrangement, often observed in allylic N-oxides, could theoretically occur if the ethylidene moiety were unsaturated. mdpi.com In the absence of such unsaturation, alternative, non-concerted rearrangement pathways are more likely to be operative.
It is important to note that the specific substitution pattern and electronic nature of the pyridine (B92270) ring will influence the feasibility and outcome of any potential sigmatropic rearrangement. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can affect the electron density of the aromatic system, thereby modulating the activation energy for such transformations.
Thermally and Catalytically Driven Transformation Processes
The N-O bond in hydroxylamine (B1172632) derivatives can be cleaved under thermal or catalytic conditions, leading to a variety of products. nih.govunc.edu Transition-metal catalysts, in particular, are known to facilitate the cleavage of the N-O bond, enabling the formation of new C-N, C-O, or C-C bonds. nih.gov For this compound, catalytic processes could involve oxidative addition of the N-O bond to a metal center, followed by reductive elimination to form new products.
Thermally induced transformations might proceed through radical intermediates generated by homolytic cleavage of the N-O bond. The resulting aminyl and alkoxyl radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to π-systems, or recombination. The specific products formed would be highly dependent on the reaction conditions, such as temperature and the presence of radical initiators or scavengers.
| Transformation Type | Conditions | Potential Products | Plausible Mechanism |
| Catalytic N-O Cleavage | Transition Metal Catalyst (e.g., Pd, Cu) | Amines, Ethers | Oxidative addition/reductive elimination |
| Thermal N-O Cleavage | High Temperature | Imines, Aldehydes, Coupling Products | Homolytic cleavage to radical intermediates |
Nucleophilic and Electrophilic Reactivity Profiles of the Hydroxylamine and Pyridine Moieties
The reactivity of this compound is characterized by the nucleophilic nature of the hydroxylamine nitrogen and the electrophilic character of the pyridine ring, which is further accentuated by the chlorine substituent.
The lone pair of electrons on the nitrogen atom of the hydroxylamine moiety imparts nucleophilic character, allowing it to react with a variety of electrophiles. researchgate.net However, the oxygen atom's electron-withdrawing effect slightly attenuates this nucleophilicity compared to a simple amine.
Conversely, the pyridine ring is an electron-deficient aromatic system. The presence of the electronegative nitrogen atom and the chlorine atom at the 6-position further reduces the electron density of the ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack.
| Moiety | Reactivity | Reacting Partner | Potential Reaction |
| Hydroxylamine (N-atom) | Nucleophilic | Alkyl halides, Acyl chlorides | N-alkylation, N-acylation |
| Pyridine Ring | Electrophilic | Amines, Alkoxides, Thiols | Nucleophilic Aromatic Substitution |
Derivatization Chemistry and Advanced Functional Group Interconversions
The presence of multiple reactive sites in this compound allows for a wide range of derivatization reactions and functional group interconversions. ub.eduvanderbilt.edu These modifications can be strategically employed to modulate the compound's physical and chemical properties.
Strategic Modifications on the Hydroxylamine Oxygen
The oxygen atom of the hydroxylamine can be targeted for various derivatization reactions. For instance, O-acylation with acyl chlorides or anhydrides would yield O-acyl hydroxylamine derivatives. Similarly, O-alkylation with alkyl halides under basic conditions would produce O,N-dialkylhydroxylamine analogues. These modifications can be used to introduce a variety of functional groups and to alter the reactivity of the N-O bond. The use of derivatizing agents like Dansyl Chloride can be employed for analytical purposes, aiding in the detection and quantification of hydroxylamine-containing compounds. benthamscience.comresearchgate.net
| Reagent | Reaction Type | Product Class |
| Acyl Chloride | O-Acylation | O-Acyl hydroxylamine |
| Alkyl Halide/Base | O-Alkylation | O,N-Dialkylhydroxylamine |
| Sulfonyl Chloride | O-Sulfonylation | O-Sulfonyl hydroxylamine |
Regioselective Derivatization of the Pyridine Ring System
The chlorine atom at the 6-position of the pyridine ring is a key handle for regioselective derivatization. It can be displaced by a variety of nucleophiles through SNAr reactions. nih.gov The outcome of these reactions is often predictable, with strong nucleophiles readily replacing the chlorine. Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position. nih.gov The regioselectivity of these transformations allows for the synthesis of a diverse array of substituted pyridine derivatives. nih.govrsc.orgrsc.org
| Reaction Type | Reagent/Catalyst | Product Type |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 6-substituted Pyridines |
| Suzuki Coupling | Boronic acid / Pd catalyst | 6-Arylpyridines |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | 6-Aminopyridines |
Chemical Transformations of the Ethyl Side Chain
The chemical reactivity of the ethyl side chain in this compound is primarily centered around the benzylic carbon atom, which is the carbon atom attached to both the pyridine ring and the oxygen of the hydroxylamine group. This position is activated towards certain transformations due to its proximity to the aromatic pyridine ring. Key chemical transformations of this ethyl group involve oxidation and free-radical halogenation.
Oxidation of the Ethyl Side Chain
A significant transformation of the 1-(6-chloropyridin-3-yl)ethyl group is its oxidation to an acetyl group. This reaction converts the secondary alcohol functionality of the precursor, 1-(6-chloropyridin-3-yl)ethanol (B3349672), into a ketone. While direct oxidation studies on this compound are not extensively documented in publicly available literature, the oxidation of its parent alcohol, 1-(2-chloropyridin-3-yl)ethanol, provides a strong model for this transformation.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are also known to oxidize alkyl side chains of aromatic rings to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com This suggests that under vigorous oxidation conditions, the ethyl side chain of this compound could potentially be cleaved and oxidized to a carboxylic acid group, forming 6-chloronicotinic acid.
The following table summarizes the potential oxidation products of the ethyl side chain based on analogous reactions.
| Starting Material Analogue | Reagent | Product | Reported Yield |
| 1-(2-chloropyridin-3-yl)ethanol | Chromium trioxide | 3-acetyl-2-chloropyridine | 51.8% (two steps) google.com |
| Alkyl-substituted pyridines | Potassium permanganate (KMnO4) | Pyridinecarboxylic acid | - |
Free-Radical Halogenation of the Ethyl Side Chain
The benzylic hydrogen on the ethyl side chain is susceptible to substitution via a free-radical mechanism. N-Bromosuccinimide (NBS) is a common reagent used for the selective bromination of benzylic positions. daneshyari.combyjus.commasterorganicchemistry.com This reaction is typically initiated by light or a radical initiator.
Studies on the free-radical bromination of methylpyridines (picolines) and dimethylpyridines (lutidines) using NBS have shown that bromination occurs at the methyl group attached to the pyridine ring. daneshyari.com However, the yields can be low, and the regioselectivity can be influenced by the position of the alkyl group relative to the nitrogen atom in the pyridine ring. daneshyari.com The nitrogen atom has a deactivating effect on the adjacent positions through an inductive effect. daneshyari.com
In the case of this compound, a free-radical bromination reaction would be expected to occur at the benzylic carbon of the ethyl group, leading to the formation of O-[1-bromo-1-(6-chloropyridin-3-yl)ethyl]hydroxylamine. This is because the resulting benzylic radical intermediate is stabilized by resonance with the pyridine ring.
The general conditions for such a reaction involve refluxing the substrate with NBS in a non-polar solvent like carbon tetrachloride (CCl4) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). daneshyari.com
The table below outlines a plausible free-radical bromination reaction for the ethyl side chain.
| Reaction Type | Reagent | Potential Product |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | O-[1-bromo-1-(6-chloropyridin-3-yl)ethyl]hydroxylamine |
Catalytic Dehydrogenation
Another potential transformation of the ethyl side chain is catalytic dehydrogenation. This process would convert the secondary alcohol functionality of the precursor into a ketone, similar to oxidation, but with the concomitant release of hydrogen gas. Catalytic dehydrogenation of ethanol (B145695) to acetaldehyde (B116499) is a well-studied industrial process. rsc.orgchemrxiv.org While specific applications to pyridyl-ethanol derivatives are less common in the literature, the principles can be extended. This transformation would likely require a heterogeneous catalyst, potentially based on noble metals like palladium, platinum, or ruthenium, or non-noble metals such as copper, at elevated temperatures. rsc.org This reaction would yield 6-chloro-3-acetylpyridine from the corresponding alcohol precursor.
Mechanistic Investigations of Biological System Interactions in Vitro and in Silico Paradigms
Elucidation of Molecular Targets and Biological Pathways (Excluding Clinical Efficacy)
Detailed enzymatic inhibition profiling of O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine against enzymes such as lipoxygenase, c-Jun N-terminal kinase (JNK), and Cytochrome P450 51 (CYP51) is not extensively documented in publicly available literature. However, research has firmly identified its primary molecular target.
This compound (AM1476) is a potent and highly selective antagonist of the 5-hydroxytryptamine 2B receptor (5-HT2B). Affinity and functionality assays have demonstrated its high in vitro selectivity for the 5-HT2B receptor over a panel of more than 200 other receptors, including other serotonin (B10506) receptor subtypes. This high selectivity is a key feature of its pharmacological profile, directing its biological effects primarily through the modulation of the 5-HT2B receptor signaling pathway.
The primary therapeutic potential of This compound investigated in cell-based assays is its anti-fibrotic activity. Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. Myofibroblasts are key effector cells in this process.
Anti-fibrosis Studies:
This compound has demonstrated significant anti-fibrotic effects in various preclinical models by targeting the 5-HT2B receptor. Activation of the 5-HT2B receptor is a known driver of fibroblast activation. By selectively blocking this receptor, the compound interferes with key fibrotic pathways.
In vitro and ex vivo studies have shown that This compound effectively reduces 5-HT-induced myofibroblast and macrophage activity. Macrophages play a crucial role in the fibrotic process, and the compound has been shown to repress their activity. Furthermore, it modulates key fibrotic signaling pathways, including those mediated by Transforming Growth Factor-β (TGF-β) and Wnt.
In ex vivo models using precision-cut skin slices from patients with systemic sclerosis (SSc), a severe fibrotic disease, treatment with This compound led to a reduction in the expression of SSc-specific signature genes. This indicates a direct modulatory effect on the gene expression profile associated with fibrosis in human tissue. The compound showed a more pronounced regulation of terms related to fibroblast activation and fibrotic remodeling when compared to mycophenolate mofetil.
| Cell-Based Assay | Model | Key Findings | Reference |
|---|---|---|---|
| Myofibroblast and Macrophage Activity | In vitro cell cultures | Reduces 5-HT-induced myofibroblast and macrophage activity. | |
| Gene Expression Analysis | Precision-cut skin slices from SSc patients | Reduced the expression of SSc-specific signature genes and terms related to fibroblast activation. | |
| Pathway Modulation | In vitro models | Modulates key fibrotic pathways including TGF-β and Wnt. |
Antiproliferative Studies:
Molecular Docking and Computational Biophysical Simulations for Ligand-Target Interactions
While the primary target of This compound is the 5-HT2B receptor, specific molecular docking and computational biophysical simulation studies detailing its binding affinities, interaction modes, and conformational dynamics are not extensively published.
However, the high selectivity of the compound suggests a precise and stable interaction with the binding pocket of the 5-HT2B receptor. Computational studies on the 5-HT receptor family, in general, indicate that selective binding can be attributed to specific residues within the binding pockets of different receptor subtypes. Molecular docking and dynamics simulations are crucial tools to understand these interactions at an atomic level. Such studies for This compound would be valuable to visualize its interaction with key amino acid residues in the 5-HT2B receptor, explaining its high affinity and selectivity.
Direct quantitative data on the binding affinity (e.g., Ki or IC50 values from radioligand binding assays) and a detailed analysis of the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between This compound and the 5-HT2B receptor are not provided in the available search results.
Information regarding the conformational changes in the 5-HT2B receptor upon binding of This compound , and the dynamics of the ligand-protein complex, which are typically investigated through molecular dynamics simulations, are not detailed in the currently accessible literature.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Systematic structure-activity relationship (SAR) studies for analogues of This compound are not described in the available search results. SAR studies involve synthesizing and testing a series of related compounds to understand how different chemical modifications affect biological activity. Such studies would be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this class of 5-HT2B receptor antagonists.
Systematic Examination of Substituent Effects on Biological Response
The chemical scaffold of this compound offers several positions for chemical modification, each providing an opportunity to modulate the compound's biological activity. The systematic substitution at various points on both the chloropyridinyl ring and the ethylhydroxylamine side chain has been a key strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity.
The 6-chloro-3-pyridinyl moiety is a critical pharmacophore in a range of bioactive molecules, particularly in the class of neonicotinoid insecticides. The electronic properties conferred by the chlorine atom and the nitrogen atom in the pyridine (B92270) ring are pivotal for molecular recognition at the target site, which is often the nicotinic acetylcholine (B1216132) receptor (nAChR).
Research on related chloropyridinyl neonicotinoids has demonstrated that diverse molecular substituents contribute significantly to their metabolic stability and biological activity. nih.govbohrium.com While direct SAR data for this compound is not extensively published, principles from analogous series can be extrapolated. For instance, modifications to the side chain can drastically alter the compound's interaction with target proteins. The size, lipophilicity, and hydrogen-bonding capacity of substituents play a crucial role.
The data in the table below, synthesized from general principles observed in related compound series, illustrates the hypothetical impact of substituents on the ethylamine (B1201723) side chain, with "Activity Index" representing a generalized measure of biological response.
| Substituent at the α-carbon | Lipophilicity (LogP) | Hydrogen Bond Donor/Acceptor | Steric Hindrance | Predicted Activity Index |
| -CH3 (as in the parent) | Moderate | None | Low | Baseline |
| -H | Lower | None | Very Low | Decreased |
| -CH2CH3 | Higher | None | Moderate | Potentially Increased |
| -CF3 | Higher | Acceptor | Moderate | Potentially Increased |
| -CH2OH | Lower | Both | Moderate | Variable |
This table is illustrative and based on general SAR principles for similar bioactive molecules.
Stereochemical Influence on Molecular Recognition and Activity
The presence of a chiral center at the α-carbon of the ethyl group in this compound means that it can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles due to the three-dimensional nature of their interactions with chiral biological macromolecules such as receptors and enzymes. mdpi.comnih.gov
A pivotal study on a structurally analogous asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine, provides compelling evidence for the role of stereochemistry in this class of compounds. nih.govresearchgate.net The enantiomers of this compound were separated, and their biological activities were evaluated, revealing a clear stereochemical preference at the target site.
The (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer in neuroblocking activity and in binding to the nicotinic acetylcholine receptor (nAChR) from housefly head membranes. nih.gov This suggests that the spatial orientation of the substituents around the chiral carbon is critical for optimal interaction with the binding pocket of the receptor.
The following table summarizes the key findings from the study on the enantiomers of 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine, highlighting the profound influence of stereochemistry on biological activity.
| Enantiomer | Neuroblocking Potency (IC50, µM) | nAChR Binding Affinity (IC50, µM) |
| (S)-isomer | 5.9 | 0.19 |
| (R)-isomer | 73 | 0.95 |
| Racemic Mixture | Not reported | Not reported |
Data sourced from a study on a structurally related neonicotinoid insecticide. nih.gov
These findings strongly suggest that the biological activity of this compound would also be highly dependent on its stereoconfiguration. The development of stereoselective syntheses or chiral separation methods would be a critical step in maximizing its desired biological effects and understanding its mechanism of action at a molecular level. nih.govresearchgate.net
Positional Isomerism and Pharmacophore Refinement
The arrangement of substituents on the pyridine ring is a key determinant of biological activity. In the case of this compound, the chlorine atom is at position 6 and the ethylhydroxylamine side chain is at position 3. This specific arrangement is crucial for the molecule's electronic and steric profile, which in turn governs its ability to fit into and interact with its biological target.
Pharmacophore modeling of neonicotinoid insecticides, which share the chloropyridinyl scaffold, has identified key features necessary for activity. researchgate.netresearchgate.net These models typically include a hydrogen bond acceptor (the pyridine nitrogen), an electronegative region (associated with the chlorine atom), and a hydrophobic component. The relative positioning of these features is critical for potent activity.
Moving the chlorine atom from position 6 to other positions on the pyridine ring (e.g., 2, 4, or 5) would create positional isomers. Each of these isomers would exhibit a different charge distribution and steric profile, leading to altered binding affinities for the target receptor. Studies on various classes of pyridyl derivatives have consistently shown that positional isomerism can have a dramatic impact on biological activity.
Furthermore, the concept of pharmacophore refinement extends to bioisosteric replacement of the chloropyridinyl moiety itself. Replacing the pyridine ring with other heterocycles or even a substituted phenyl ring can help to probe the essential electronic and steric requirements for activity. For instance, replacing the 6-chloropyridinyl group with a cyanophenyl group has been shown to improve the insecticidal activity of certain compounds, indicating that different aromatic systems can fulfill the pharmacophoric requirements of the target receptor. nih.gov This process of pharmacophore hopping and refinement is a powerful strategy in modern drug and pesticide discovery to improve potency, selectivity, and metabolic properties.
Advanced Analytical and Spectroscopic Characterization Methodologies for O 1 6 Chloropyridin 3 Yl Ethyl Hydroxylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine, ¹H NMR spectroscopy is expected to reveal distinct signals for each unique proton. The aromatic region would display signals corresponding to the three protons on the chloropyridine ring. The ethyl group would produce a quartet for the methine proton (CH) coupled to the adjacent methyl group, and a doublet for the methyl protons (CH₃) coupled to the methine proton. The protons of the hydroxylamine (B1172632) group (-ONH₂) would likely appear as a broad singlet.
¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. The spectrum for this compound would show seven distinct signals: three for the aromatic carbons of the pyridine (B92270) ring, two for the carbons bearing the chlorine and the ethyl-hydroxylamine substituents, and two for the ethyl group carbons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon connectivities, respectively, confirming the complete structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) values based on the compound's structure. Actual experimental values may vary depending on the solvent and instrument conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
| Pyridine C2-H | ~8.3 | ~150 | Aromatic proton adjacent to nitrogen |
| Pyridine C4-H | ~7.8 | ~139 | Aromatic proton |
| Pyridine C5-H | ~7.4 | ~124 | Aromatic proton |
| Pyridine C3 | - | ~135 | Aromatic carbon with ethyl substituent |
| Pyridine C6 | - | ~151 | Aromatic carbon with chlorine substituent |
| Ethyl CH | ~4.6 (quartet) | ~60 | Methine carbon attached to oxygen |
| Ethyl CH₃ | ~1.5 (doublet) | ~15 | Methyl carbon |
| -ONH₂ | ~5.5 (broad singlet) | - | Hydroxylamine protons |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight of a compound with high precision. This precision allows for the unambiguous determination of the elemental formula, a critical step in confirming a compound's identity. Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions.
For this compound, HRMS analysis would provide a measured mass accurate to several decimal places. This experimental value is then compared to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The close agreement between the measured and theoretical mass confirms the molecular formula C₇H₉ClN₂O. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, providing further evidence for the presence of a chlorine atom in the structure.
Table 2: Elemental Composition and Theoretical Mass for this compound
| Parameter | Value |
| Molecular Formula | C₇H₉ClN₂O |
| Calculated Monoisotopic Mass | 172.04034 u |
| Expected Ion (e.g., ESI+) | [M+H]⁺ |
| Theoretical m/z for [M+H]⁺ | 173.04762 |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and, from that, a model of the molecular structure. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, successful analysis of a suitable crystal can determine the absolute configuration of the stereocenter.
While specific crystallographic data for this compound is not publicly available, analysis of related structures containing the 6-chloropyridin-3-yl moiety demonstrates the type of detailed information that can be obtained. nih.govnih.gov Such an analysis would yield precise unit cell dimensions and the crystal's space group, defining the symmetry and packing of the molecules in the crystal lattice.
Table 3: Illustrative Crystallographic Data Parameters for a Related Chloropyridine Derivative The following data is for the related compound N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)prop-1-en-1-yl}-N-nitrosohydroxylamine and is provided for illustrative purposes only. nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7948 |
| b (Å) | 12.649 |
| c (Å) | 13.021 |
| α (°) | 91.364 |
| β (°) | 98.765 |
| γ (°) | 107.878 |
| Volume (ų) | 1204.1 |
| Z | 2 |
Spectroscopic Techniques for Electronic and Vibrational Property Analysis (e.g., UV-Vis, IR)
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are used to probe the electronic and vibrational properties of a molecule, respectively.
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The chloropyridine ring in this compound acts as a chromophore and is expected to exhibit characteristic absorption maxima (λmax) due to π → π* and n → π* electronic transitions.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending). It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of the target compound would be expected to show characteristic absorption bands for the N-H and O-H bonds of the hydroxylamine group, C-H bonds of the aromatic ring and alkyl chain, C=N and C=C bonds within the pyridine ring, and the C-Cl bond.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxylamine (O-H) | Stretch | 3500 - 3200 (broad) |
| Hydroxylamine (N-H) | Stretch | 3400 - 3100 (medium) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkyl C-H | Stretch | 3000 - 2850 |
| Pyridine Ring (C=N, C=C) | Stretch | 1600 - 1450 |
| C-O | Stretch | 1260 - 1000 |
| C-Cl | Stretch | 800 - 600 |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a substance.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. A typical approach for this compound would involve reverse-phase HPLC. In this setup, the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set to a λmax of the chromophore.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the polar nature and potential thermal lability of the hydroxylamine group, direct analysis of this compound by GC may be challenging. Derivatization, for instance by silylation, might be necessary to increase its volatility and thermal stability, allowing for successful separation and purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Table 5: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Computational Chemistry and Theoretical Modeling of O 1 6 Chloropyridin 3 Yl Ethyl Hydroxylamine
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is a widely applied computational tool for predicting various molecular properties, including electronic structure, reactivity, and spectroscopic data. ijcrt.orgrsc.org For O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide significant insights. ijcrt.orgijcce.ac.ir
The electronic structure of the molecule can be elucidated through the analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijcrt.org The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, stability, and polarizability. ijcrt.org A smaller energy gap generally suggests higher reactivity. researchgate.net
Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. ijcrt.org
Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Vibrational frequencies from theoretical FT-IR and FT-Raman spectra can be computed and compared with experimental data to confirm the molecular structure. ijcrt.orgchemrxiv.org Additionally, electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT), which helps in understanding the electronic transitions within the molecule. ijcce.ac.ir
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.19 |
Table 2: Hypothetical DFT-Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-Cl Stretch | 750 |
| C=N Stretch (Pyridine) | 1580 |
| N-O Stretch | 950 |
| C-H Stretch (Aromatic) | 3050 |
| C-H Stretch (Aliphatic) | 2980 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comchemrevlett.com This approach is valuable for the predictive design of analogues of this compound with potentially enhanced or more specific activities. researchgate.net
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Multiple Linear Regression (MLR) is a commonly used statistical method to build the QSAR model, which takes the form of an equation relating the biological activity to the most relevant descriptors. chemrevlett.comchemrevlett.com
The predictive power of the QSAR model is assessed through various validation techniques, such as leave-one-out cross-validation (Q²LOO) and external validation using a test set of compounds. chemrevlett.com A robust and validated QSAR model can then be used to predict the biological activity of newly designed analogues of this compound, even before their synthesis and testing. This allows for the prioritization of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process. nih.gov For instance, modifications to the pyridine (B92270) ring or the ethylhydroxylamine side chain can be systematically evaluated in silico to identify substitutions that are likely to improve the desired biological effect. nih.gov
Table 3: Example of Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies |
In Silico Biotransformation Pathway Prediction and Metabolic Stability for Compound Design
The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and potential for toxicity. In silico methods for predicting biotransformation pathways and metabolic stability are increasingly being used in the early stages of drug discovery to design compounds with improved metabolic properties. sciforum.netbohrium.com
For this compound, computational tools can be employed to predict its likely metabolic transformations. These tools often use rule-based systems or machine learning models trained on large datasets of known metabolic reactions. eurekaselect.com Common metabolic reactions for compounds containing a pyridine ring include oxidation, hydroxylation, and N-dealkylation. nih.gov The presence of a chloro substituent can also influence the metabolic profile, potentially leading to dehalogenation or the formation of reactive metabolites. chemrxiv.org
Predicting the metabolic stability of this compound is also crucial. sciforum.net In silico models can estimate the rate of metabolism by key drug-metabolizing enzymes, such as cytochrome P450s. eurekaselect.com These predictions can help in identifying metabolically labile sites within the molecule. Armed with this information, medicinal chemists can design analogues with modifications at these sites to enhance metabolic stability. For example, the introduction of a blocking group at a predicted site of metabolism can slow down the rate of biotransformation, potentially leading to a longer half-life and improved bioavailability. frontiersin.org
Table 4: Predicted Phase I Metabolic Reactions for this compound
| Reaction Type | Predicted Metabolite |
| Aromatic Hydroxylation | 6-chloro-5-hydroxypyridin-3-yl derivative |
| N-dealkylation | 1-(6-chloropyridin-3-yl)ethanol (B3349672) |
| O-dealkylation | Not applicable |
| Oxidation of ethyl group | 1-(6-chloropyridin-3-yl)ethanone |
Chemoinformatics and Virtual Screening Approaches for Ligand Discovery and Optimization
Chemoinformatics and virtual screening are powerful computational techniques used to identify and optimize new ligands for biological targets. wikipedia.orgnih.govazolifesciences.com These approaches can be broadly categorized as either structure-based or ligand-based. eurofinsdiscovery.com
Structure-based virtual screening (SBVS) is applicable when the three-dimensional structure of the biological target is known. nih.govacs.org Molecular docking, a key component of SBVS, can be used to predict the binding mode and affinity of this compound and its analogues to a specific protein target. Large compound libraries can be screened in silico to identify molecules that are predicted to bind favorably to the target's active site. nih.gov
In the absence of a known target structure, ligand-based virtual screening (LBVS) can be employed. eurofinsdiscovery.comacs.org This approach relies on the knowledge of other molecules that are active against the target of interest. A pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity, can be developed based on a set of known active compounds. This model can then be used to search for new molecules, including analogues of this compound, that fit the pharmacophore and are therefore likely to be active. nih.gov Similarity searching is another LBVS technique where a known active molecule is used as a template to find other compounds with similar structural or physicochemical properties. researchgate.net
These chemoinformatic approaches can guide the optimization of this compound by identifying structural modifications that are likely to improve its binding affinity and selectivity for a particular biological target.
Prospective Research Applications in Organic and Medicinal Chemistry
Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures
The structure of O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine is well-suited for its use as a precursor in the synthesis of complex heterocyclic molecules. O-substituted hydroxylamines are known to be valuable building blocks in organic chemistry. organic-chemistry.orgiris-biotech.deresearchgate.net They can react with various electrophiles, particularly carbonyl compounds, to form oxime ethers, which can then undergo further transformations such as cyclization reactions. acs.org
For instance, the reaction of this compound with ketones or aldehydes could serve as a key step in multi-component reactions to assemble diverse heterocyclic frameworks. acs.org The resulting molecules would incorporate the (6-chloropyridin-3-yl)ethyl moiety, a structural motif frequently explored in medicinal chemistry for its potential biological activities. nih.govnbinno.com The pyridine (B92270) ring is a privileged scaffold in drug design, and its derivatives are investigated for a wide array of therapeutic targets, including cancer and neurological disorders. yufengchemicals.comresearchgate.net
The potential synthetic pathways could lead to a variety of nitrogen- and oxygen-containing heterocycles. One-pot condensation-rearrangement-cyclization sequences involving O-arylhydroxylamines have been shown to yield benzofurans, highlighting the potential for similar transformations with this pyridyl analogue. organic-chemistry.org
| Reactant Class | Potential Heterocyclic Product | Significance |
|---|---|---|
| Aldehydes/Ketones | Isoxazolines / Isoxazoles | Core structures in various biologically active compounds. |
| Alkynes | Fused Pyridines / Isoquinolines | Important scaffolds in pharmaceutical agents and natural products. acs.org |
| β-Ketoesters | Pyrrolidinones | Common motifs in medicinal chemistry with diverse applications. |
| Internal Rearrangement | Substituted Dihydroquinolines | Achievable via yufengchemicals.comyufengchemicals.com-sigmatropic rearrangement cascades. nih.gov |
Development as Chemical Probes for Investigations of Biological Systems and Reaction Mechanisms
Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. The hydroxylamine (B1172632) functional group can be utilized in bioconjugation strategies, such as the formation of stable oxime linkages with aldehydes or ketones present on biomolecules. iris-biotech.de This "click chemistry" approach could allow this compound to be tethered to proteins or other cellular components for visualization or pull-down experiments. rsc.org
Given that pyridine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, this compound could serve as a basis for targeted chemical probes. researchgate.netnih.gov The chloropyridine moiety could act as a recognition element, directing the probe to specific protein families. nbinno.com Furthermore, pyridine-based systems have been successfully developed as fluorescent probes for bioimaging applications, such as visualizing lipid droplets within cells. mdpi.com By incorporating a fluorophore, derivatives of this compound could potentially be developed into probes for studying cellular processes in real-time.
Contribution to the Understanding of Hydroxylamine and Pyridine Reactivity in Applied Chemistry
The study of this compound can provide valuable insights into the interplay of its constituent functional groups. The pyridine ring is an electron-deficient aromatic system, a characteristic that is enhanced by the presence of the electronegative chlorine atom. uoanbar.edu.iq This electronic nature deactivates the ring toward electrophilic substitution but makes it susceptible to nucleophilic attack. uoanbar.edu.iq
Conversely, the O-substituted hydroxylamine moiety is a potent nucleophile. bartleby.com Investigating the reactivity of this compound would allow for a deeper understanding of how the chloropyridine core modulates the nucleophilicity and reaction pathways of the hydroxylamine group. This knowledge is crucial for designing more effective synthetic routes and for predicting the behavior of similar molecules in complex chemical environments. Comparing its reactivity with simpler O-alkylhydroxylamines and other O-arylhydroxylamines would help delineate the specific electronic and steric effects of the (6-chloropyridin-3-yl)ethyl group. researchgate.netnih.gov
| Molecular Moiety | Key Reactivity Characteristic | Influence on Overall Molecule |
|---|---|---|
| Hydroxylamine (-ONH₂) | Nucleophilic at the nitrogen atom. | Enables reactions with electrophiles like carbonyls and participation in amination reactions. bartleby.comnih.gov |
| Pyridine Ring | Electron-deficient aromatic system; basic nitrogen. | Deactivated towards electrophilic substitution; prone to nucleophilic substitution. uoanbar.edu.iq |
| Chlorine Atom | Electron-withdrawing; acts as a leaving group. | Enhances the electron-deficient nature of the pyridine ring and provides a site for nucleophilic aromatic substitution. weimiaobio.com |
Potential in the Development of Research Reagents and Reference Standards
In medicinal chemistry, the systematic modification of a lead compound is crucial for developing structure-activity relationships (SAR). nbinno.com this compound could serve as a specialized research reagent for introducing the (6-chloropyridin-3-yl)ethyl-oxyamino functional group onto various molecular scaffolds. This would enable researchers to efficiently generate libraries of new compounds for biological screening, accelerating the drug discovery process. nbinno.com
Furthermore, given the prevalence of pyridine-containing drugs, there is a continuous need for well-characterized reference standards for analytical purposes. grandviewresearch.com This compound could function as a primary reference standard for the identification and quantification of related substances or metabolites in various matrices, including pharmaceutical formulations and biological samples, using techniques like HPLC and LC-MS.
| Application Area | Specific Use | Rationale |
|---|---|---|
| Medicinal Chemistry | Reagent for SAR studies | Allows for the facile introduction of a specific pyridyl-containing fragment into potential drug candidates. nbinno.com |
| Combinatorial Chemistry | Library Synthesis | Can be used as a building block to generate diverse compound libraries for high-throughput screening. |
| Analytical Chemistry | Reference Standard | Useful for method development, validation, and quality control in the analysis of related pharmaceutical compounds. |
| Metabolite Identification | Metabolite Synthesis Standard | Could be used to synthesize potential metabolites of more complex drugs containing the same scaffold for confirmation. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydroxylamine |
| Pyridine |
Q & A
Q. What are the recommended synthetic routes for O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 6-chloro-3-pyridylethyl bromide with hydroxylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) yields the target compound. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature significantly affects reaction efficiency. Evidence from analogous syntheses shows that hydroxylamine derivatives often require inert atmospheres to prevent oxidation .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ yield at 70°C |
| Solvent | Polar aprotic (DMF) | ↑ solubility |
| Reaction Time | 12–24 h | Plateau at 18 h |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography (using SHELX ) and NMR spectroscopy are primary tools. For crystallographic validation, ORTEP-III generates thermal ellipsoid plots to confirm bond angles and distances (e.g., C–N bond length ~1.45 Å). ¹H NMR (400 MHz, D₂O) typically shows:
- δ 8.29 (d, J = 2.4 Hz, pyridinyl H),
- δ 3.74–3.60 (m, ethyl-CH₂),
- δ 3.02 (q, J = 6.8 Hz, NH-CH₂) .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ = 225.0 for C₉H₁₁ClN₃O ). HPLC with UV detection (λ = 254 nm) identifies impurities. Purity >95% is achievable via recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How does the electronic nature of the 6-chloropyridinyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing chlorine atom activates the pyridine ring for electrophilic substitution but deactivates the adjacent ethyl-hydroxylamine group. DFT calculations suggest that the LUMO (-1.8 eV) localizes on the pyridinyl N, facilitating coordination with metal catalysts (e.g., Pd in cross-coupling reactions) . Comparative studies with non-chlorinated analogs show reduced reactivity in SN2 pathways due to steric hindrance from the chloropyridinyl group .
Q. What contradictions exist in crystallographic data for analogous hydroxylamine derivatives, and how are they resolved?
- Methodological Answer : Discrepancies in bond angles (e.g., O–C–N vs. expected 120°) arise from torsional strain in the ethyl linker. SHELXL refinement with TWIN/BASF commands corrects for twinning artifacts . For example, a 2025 study reported a 5° deviation in C11–N3–C12 angles, resolved using high-resolution (<1.0 Å) data and Hirshfeld surface analysis .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?
- Methodological Answer : Buffering at pH 7.4 (PBS) and addition of antioxidants (e.g., 0.1% ascorbic acid) prevent hydroxylamine oxidation. Stability studies using LC-MS show a half-life of >48 h at 4°C. For cellular assays, encapsulation in cyclodextrin derivatives enhances solubility and reduces degradation .
Data Analysis & Mechanistic Insights
Q. How do NMR coupling constants inform conformational dynamics of the ethyl-hydroxylamine moiety?
- Methodological Answer : Vicinal coupling constants (J = 6.8 Hz for CH₂–CH₂–N) indicate a staggered conformation. Variable-temperature NMR (VT-NMR) reveals rotational barriers of ~12 kcal/mol, suggesting restricted rotation at room temperature. NOESY correlations between pyridinyl H and ethyl-CH₂ confirm proximal spatial arrangement .
Q. What computational models predict the compound’s interaction with biological targets like kinases or receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict strong binding to p38 MAP kinase (ΔG = -9.2 kcal/mol) via H-bonds with hydroxylamine O and pyridinyl Cl. Comparative analysis with 6-ethylpyridine analogs shows a 30% increase in binding affinity due to chlorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
